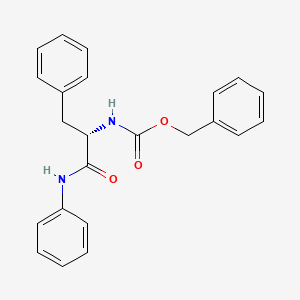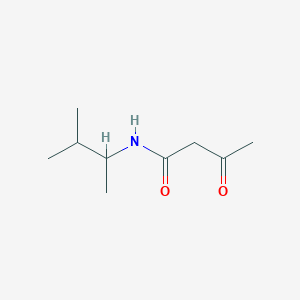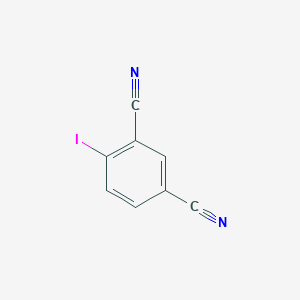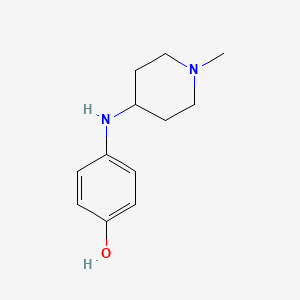![molecular formula C11H19N3O2S B8462041 tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B8462041.png)
tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate is a synthetic organic compound that features a thiazole ring, an amino group, and a carbamate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.
Formation of the Carbamate Ester: The final step involves the reaction of the amino-thiazole intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Acylated or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides or herbicides, due to its bioactive properties.
作用机制
The mechanism of action of tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the carbamate ester can form covalent bonds with nucleophilic residues in the active site of enzymes. This dual interaction enhances the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain nitrogen heterocycles and are used in similar applications, such as pharmaceuticals and agrochemicals
Imidazole Derivatives: Imidazoles share structural similarities with thiazoles and are widely used in medicinal chemistry.
Uniqueness
tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate is unique due to the presence of both a thiazole ring and a carbamate ester in its structure. This combination allows for versatile chemical reactivity and the potential for diverse biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H19N3O2S |
|---|---|
分子量 |
257.35 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate |
InChI |
InChI=1S/C11H19N3O2S/c1-11(2,3)16-10(15)14-6-4-5-12-9-13-7-8-17-9/h7-8H,4-6H2,1-3H3,(H,12,13)(H,14,15) |
InChI 键 |
YJGZRLXOBZPQKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCNC1=NC=CS1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
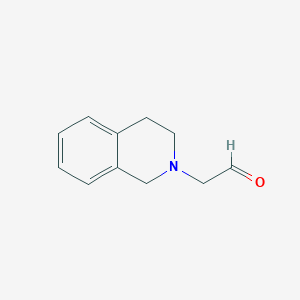
![2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8461968.png)
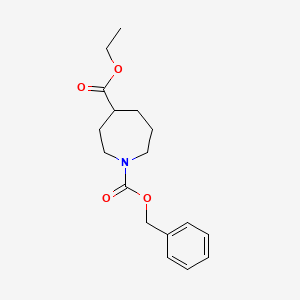
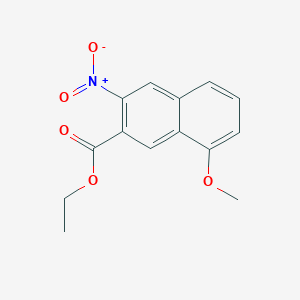
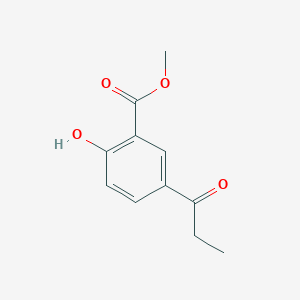
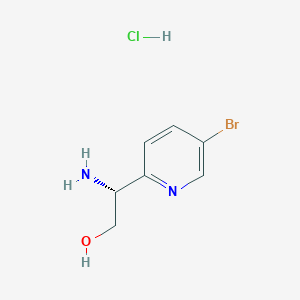

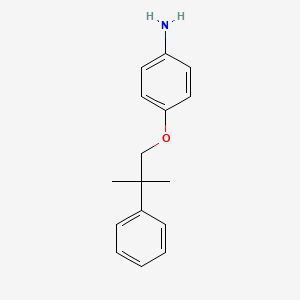
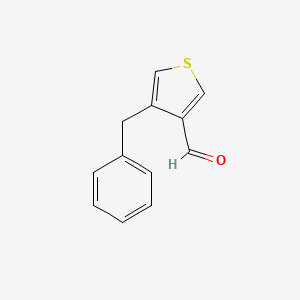
![Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate](/img/structure/B8462030.png)
